3,5-Difluorocinnamic acid

Description

The exact mass of the compound 3,5-Difluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Difluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

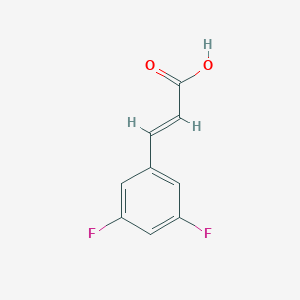

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAWRXICVNIUGY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84315-23-1, 147700-58-1 | |

| Record name | trans-3,5-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3,5-Difluorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,5-Difluorocinnamic Acid: Core Methodologies and Mechanistic Insights

Executive Summary: 3,5-Difluorocinnamic acid is a pivotal building block in contemporary drug discovery and materials science.[1] The strategic incorporation of fluorine atoms into the aromatic ring significantly modulates the physicochemical properties of derivative molecules, enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings and causal logic behind four core synthetic strategies: the Knoevenagel-Doebner Condensation, the Perkin Reaction, the Heck Reaction, and the Wittig Reaction. Each section includes detailed, field-proven protocols, comparative data, and mechanistic diagrams to create a self-validating and authoritative resource for the laboratory scientist.

The Strategic Importance of 3,5-Difluorocinnamic Acid

The utility of 3,5-difluorocinnamic acid stems directly from the unique properties imparted by its fluorine substituents. In medicinal chemistry, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at otherwise susceptible positions, thereby increasing a drug candidate's half-life. Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition and binding affinity at biological targets. As an intermediate, 3,5-difluorocinnamic acid has been utilized in the synthesis of novel flavonoids and stilbenes, classes of compounds with significant biological activity.[2]

Overview of Primary Synthetic Pathways

The synthesis of 3,5-difluorocinnamic acid can be approached through several well-established organic reactions. The choice of method often depends on factors such as starting material availability, desired scale, tolerance for specific functional groups, and cost-effectiveness. The four most prominent and reliable methods begin from either 3,5-difluorobenzaldehyde or a corresponding aryl halide.

Caption: Key synthetic routes to 3,5-difluorocinnamic acid.

Comparative Analysis of Synthesis Methods

The following table summarizes the key operational parameters and outcomes for the primary synthetic routes, providing a high-level comparison to guide methodology selection.

| Feature | Knoevenagel-Doebner Condensation | Perkin Reaction | Heck Reaction | Wittig Reaction |

| Aryl Starting Material | 3,5-Difluorobenzaldehyde | 3,5-Difluorobenzaldehyde | 1-Halo-3,5-difluorobenzene | 3,5-Difluorobenzaldehyde |

| C2 Source | Malonic Acid | Acetic Anhydride | Acrylic Acid | Phosphorus Ylide |

| Catalyst/Base | Pyridine / Piperidine | Alkali Acetate Salt | Palladium(II) Acetate / Base | Strong Base (for ylide) |

| Typical Reaction Temp. | 80-115 °C[3] | 160-180 °C[4] | 100-140 °C[3] | Room Temp to Reflux |

| Advantages | Good to excellent yields, milder conditions, direct formation of acid.[3] | Classic, well-established method.[5][6] | High functional group tolerance, excellent yields, stereoselective.[3][7] | Highly versatile, mild conditions for olefination.[8][9][10] |

| Disadvantages | Use of pyridine (toxic, high-boiling). | High temperatures, potential for side products.[3] | Cost of palladium catalyst, potential toxicity of phosphine ligands.[3] | Requires stoichiometric phosphine, often a two-step process (hydrolysis). |

| Typical Yield | 70-90%[3] | 60-75%[3] | 75-95%[3] | Variable (depends on ylide) |

The Knoevenagel-Doebner Condensation: A High-Yield Approach

This method is one of the most efficient and widely used for synthesizing α,β-unsaturated carboxylic acids from aromatic aldehydes.[4] It involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[11][12] The Doebner modification specifically utilizes pyridine as both the solvent and base, often with a catalytic amount of piperidine, which facilitates a subsequent decarboxylation in situ.[12][13]

Mechanistic Rationale

The reaction is initiated by the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. A series of proton transfers and subsequent dehydration yields an unsaturated dicarboxylic acid intermediate. Under the thermal conditions in refluxing pyridine, this intermediate readily undergoes decarboxylation to furnish the final trans-3,5-difluorocinnamic acid product.

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Field-Proven Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1-1.2 eq).[3]

-

Solvent and Catalyst Addition: Add pyridine, serving as the solvent, followed by a catalytic amount of piperidine (~0.1 eq).[3]

-

Heating: Heat the reaction mixture to reflux (approximately 115 °C) in an oil bath for 3-5 hours.[3] The evolution of carbon dioxide gas should be observable.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.[3]

-

Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure trans-3,5-difluorocinnamic acid.[3]

Scientist's Notebook: Causality Behind Reagent and Condition Selection

-

Why Malonic Acid? Malonic acid is the ideal C2 source here because its methylene protons are activated (acidified) by the two adjacent carboxyl groups, making them easily removable by a weak base like piperidine.[14]

-

The Dual Role of Pyridine: Pyridine serves as a polar solvent to dissolve the reactants and, more importantly, as the base that facilitates the final decarboxylation step.[12] While other bases can be used, the Doebner modification's efficiency is closely tied to this choice.

-

Piperidine as a Catalyst: Piperidine is a stronger base than pyridine and is more effective at generating the initial enolate from malonic acid, thus catalyzing the initial condensation step at a lower energy cost.

The Perkin Reaction: A Classic Route to Cinnamic Acids

Developed by William Henry Perkin, this reaction is a cornerstone of organic synthesis for producing α,β-unsaturated aromatic acids.[5][6] It involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the corresponding acid as a base catalyst.[15]

Mechanistic Rationale

The reaction begins with the formation of an enolate from acetic anhydride, generated by the acetate base. This enolate then adds to the 3,5-difluorobenzaldehyde. The resulting alkoxide intermediate is acetylated by another molecule of acetic anhydride. Finally, the elimination of a proton and subsequent hydrolysis of the anhydride yields 3,5-difluorocinnamic acid.

Caption: Mechanism of the Perkin Reaction.

Field-Proven Experimental Protocol

-

Reaction Setup: In a round-bottom flask fitted with an air condenser and a drying tube, combine 3,5-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5-2.0 eq), and anhydrous potassium or sodium acetate (1.0 eq).[3][4]

-

Heating: Heat the heterogeneous mixture in an oil bath to a high temperature, typically 170-180 °C, for 5-8 hours.[3][4]

-

Hydrolysis: Allow the mixture to cool slightly (to ~100 °C) and then cautiously pour it into a larger volume of water. Boil this aqueous mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride and the mixed anhydride product.[3]

-

Workup: If the solution is colored, add activated charcoal and boil for another 10 minutes. Filter the hot solution to remove the charcoal.

-

Purification: Acidify the hot filtrate with concentrated hydrochloric acid until precipitation is complete. Cool the mixture in an ice bath to maximize crystallization. Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent like ethanol/water.[3][4]

Scientist's Notebook: Temperature and Catalyst Considerations

-

High Temperature Requirement: The Perkin reaction requires significant thermal energy to drive the dehydration and elimination steps, hence the high reaction temperatures. This can be a limitation for substrates with heat-sensitive functional groups.

-

Role of the Acetate Salt: The alkali salt of the acid (e.g., sodium acetate) acts as the necessary base to deprotonate the anhydride, which is a much weaker acid than malonic acid.[15] It is crucial that this salt be anhydrous, as water can prematurely hydrolyze the anhydride.

The Heck Reaction: A Palladium-Catalyzed C-C Coupling Strategy

The Mizoroki-Heck reaction is a powerful and versatile method for forming carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex.[7][16] For the synthesis of 3,5-difluorocinnamic acid, this involves coupling a 1-halo-3,5-difluorobenzene with acrylic acid.

Mechanistic Rationale

The catalytic cycle involves three key phases:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of 1-bromo-3,5-difluorobenzene, forming a Pd(II) complex.

-

Migratory Insertion: The acrylic acid coordinates to the palladium center, followed by insertion of the alkene into the palladium-aryl bond.

-

Beta-Hydride Elimination & Reductive Elimination: A β-hydride is eliminated to form the cinnamic acid product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst, completing the cycle.

Caption: The catalytic cycle of the Heck Reaction.

Field-Proven Experimental Protocol

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon), add 1-bromo-3,5-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (0.01-0.03 eq), a phosphine ligand such as triphenylphosphine (0.02-0.06 eq), and a base like triethylamine (2.0-3.0 eq).[3][17]

-

Solvent Addition: Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) via syringe.[3]

-

Heating: Heat the reaction mixture to 100-140 °C for 6-12 hours.[3]

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with water or 1M HCl and extract the product with an organic solvent like ethyl acetate.[3]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Scientist's Notebook: Catalyst, Ligand, and Base Selection

-

Palladium Source: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.

-

The Ligand's Role: Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst, preventing its decomposition into palladium black and modulating its reactivity. The choice of ligand can significantly impact yield and turnover number.

-

The Base is Critical: The base (e.g., triethylamine) is not merely a spectator; it is required in the final step to neutralize the hydrogen halide produced and regenerate the active Pd(0) catalyst for the next cycle.[16]

The Wittig Reaction: Versatility through Phosphorus Ylides

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[9][10] It utilizes a phosphorus ylide (a Wittig reagent) to convert the carbonyl C=O bond into a C=C double bond.[8] For 3,5-difluorocinnamic acid, this typically involves reacting 3,5-difluorobenzaldehyde with an ylide bearing an ester group, followed by hydrolysis.

Mechanistic Rationale

The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a zwitterionic intermediate known as a betaine. This betaine rapidly collapses to form a four-membered ring intermediate, the oxaphosphetane. The oxaphosphetane then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Caption: Mechanism of the Wittig Reaction and subsequent hydrolysis.

Field-Proven Experimental Protocol

Step 1: Ylide Formation & Olefination

-

Phosphonium Salt: Prepare the phosphonium salt by reacting triphenylphosphine with an appropriate ethyl haloacetate (e.g., ethyl bromoacetate) via an SN2 reaction.

-

Ylide Generation: Suspend the phosphonium salt in a dry ether solvent (like THF) under an inert atmosphere and cool to 0 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to deprotonate the salt and form the orange/red ylide.[8]

-

Reaction with Aldehyde: Add a solution of 3,5-difluorobenzaldehyde (1.0 eq) in dry THF to the ylide solution. Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Workup: Quench the reaction with water or saturated ammonium chloride. Extract the product, ethyl 3,5-difluorocinnamate, with an organic solvent. Isolate the crude ester after drying and solvent evaporation.[4]

Step 2: Saponification (Hydrolysis)

-

Setup: Dissolve the crude ester from Step 1 in ethanol or a THF/water mixture.

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 eq), and heat the mixture to reflux for 1-3 hours.[4]

-

Acidification: After cooling, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

-

Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to precipitate the 3,5-difluorocinnamic acid. Collect the solid by vacuum filtration, wash with cold water, and dry.[4]

Scientist's Notebook: Ylide Stability and Stereoselectivity

-

Stabilized Ylides: The ylide used here, (carbethoxymethylene)triphenylphosphorane, is a "stabilized" ylide because the negative charge on the carbon is delocalized by the adjacent ester carbonyl group. Stabilized ylides are less reactive and generally favor the formation of the (E)-alkene (trans isomer), which is typically the desired product for cinnamic acids.[18]

-

Driving Force: The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide (P=O) provides a significant thermodynamic driving force ( > 130 kcal/mol), ensuring the reaction proceeds to completion.[8]

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of 3,5-difluorocinnamic acid is achievable through several robust and well-documented methodologies.

-

For high yields under relatively mild conditions with direct formation of the carboxylic acid, the Knoevenagel-Doebner Condensation is an excellent choice, provided the use of pyridine is acceptable within the laboratory's safety and environmental protocols.

-

The Heck Reaction offers superior functional group tolerance and often provides the highest yields, making it ideal for complex molecule synthesis, though the cost and handling of the palladium catalyst must be considered.

-

The Perkin Reaction , while historically significant, is often less favored due to its harsh temperature requirements, which can limit its applicability for sensitive substrates.

-

The Wittig Reaction provides excellent versatility but requires a two-step process involving the synthesis of the intermediate ester followed by hydrolysis.

The optimal choice will ultimately be determined by a project's specific constraints, including scale, cost, available starting materials, and the chemical environment of the target molecule in a larger synthetic campaign.

References

- Malonic acid - Wikipedia. (n.d.).

- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (n.d.). bepls.

- Kolb, K. E., Field, K. W., & Schatz, P. F. (n.d.). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education.

- Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Derivatives. (n.d.). Benchchem.

- Pawara, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Royal Society of Chemistry.

- A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). Asian Journal of Chemistry.

- An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid. (n.d.). Benchchem.

- trans-3,5-Difluorocinnamic acid 99. (n.d.). Sigma-Aldrich.

- 3,5-DIFLUOROCINNAMIC ACID | 147700-58-1. (n.d.). ChemicalBook.

- An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development. (n.d.). Benchchem.

- Knoevenagel condensation - Wikipedia. (n.d.).

- 3,5-Difluorobenzaldehyde synthesis. (n.d.). ChemicalBook.

- trans-3,5-difluorocinnamic acid. (n.d.). ChemBK.

- Heck Reaction. (n.d.).

- Synthesis of 3,5-difluorobenzaldehyde. (n.d.). PrepChem.com.

- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Perkin reaction - Wikipedia. (n.d.).

- A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.

- Perkin Reaction Mechanism. (n.d.). BYJU'S.

- Wittig reaction - Wikipedia. (n.d.).

- Indriyanti, E., & Prahasiwi, M. S. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. Molekul, 15(1), 54-61.

- The Wittig Reaction. (2023). Chemistry LibreTexts.

- 3,5-Difluorobenzaldehyde 98. (n.d.). Sigma-Aldrich.

Sources

- 1. chembk.com [chembk.com]

- 2. 3,5-DIFLUOROCINNAMIC ACID | 147700-58-1 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bepls.com [bepls.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. Malonic acid - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Wittig Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3,5-Difluorocinnamic Acid

Executive Summary

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Difluorocinnamic acid, a key intermediate in the synthesis of novel therapeutic agents and functional materials. Designed for researchers, chemists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide emphasizes the rationale behind spectroscopic interpretation and outlines robust, self-validating protocols for data acquisition. Our objective is to equip scientists with the foundational knowledge required to confidently identify, characterize, and utilize this compound in their research endeavors.

Introduction: 3,5-Difluorocinnamic Acid

3,5-Difluorocinnamic acid (CAS No: 147700-58-1, 84315-23-1) is an aromatic carboxylic acid featuring a difluorinated phenyl ring conjugated to an acrylic acid moiety.[1] Its molecular formula is C₉H₆F₂O₂ with a molecular weight of approximately 184.14 g/mol . The presence of fluorine atoms significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. For instance, it has been utilized in the biosynthesis of "unnatural" flavonoids and stilbenes. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation.

Molecular Structure and Physicochemical Properties

The molecule exists predominantly as the more stable trans or (E)-isomer due to steric considerations. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3,5-Difluorocinnamic Acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 147700-58-1 | [2] |

| Molecular Formula | C₉H₆F₂O₂ | [1] |

| Molecular Weight | 184.14 g/mol | |

| Melting Point | 204-205 °C | [3] |

| Appearance | White to off-white solid | [4] |

| IUPAC Name | (2E)-3-(3,5-difluorophenyl)prop-2-enoic acid |[1] |

Caption: Structure of (E)-3-(3,5-difluorophenyl)acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,5-Difluorocinnamic acid in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 3,5-Difluorocinnamic acid, the spectrum is characterized by distinct signals for the vinylic and aromatic protons.

Interpretation and Causality:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Vinylic Protons (-CH=CH-): Two doublets are expected. The proton on the α-carbon (adjacent to C=O) will be upfield relative to the β-carbon proton. Their large coupling constant (J ≈ 16 Hz) is characteristic of a trans configuration.

-

Aromatic Protons: The aromatic region will display two signals. The proton at C4 will appear as a triplet due to coupling with the two equivalent fluorine atoms. The two equivalent protons at C2 and C6 will appear as a doublet of triplets (or a complex multiplet) due to coupling with the C4 proton and the two fluorine atoms.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | > 12.0 | br s | - |

| H-β | ~7.6 | d | J(Hβ-Hα) ≈ 16.0 |

| Aromatic (H2, H6) | ~7.4 | m | - |

| Aromatic (H4) | ~7.2 | m | - |

| H-α | ~6.6 | d | J(Hα-Hβ) ≈ 16.0 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A key feature is the presence of carbon-fluorine (C-F) coupling, which provides definitive structural confirmation.

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The least shielded carbon, appearing around 167 ppm.

-

Fluorine-Bearing Carbons (C3, C5): These carbons will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

-

Vinylic and Aromatic Carbons: These carbons will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, aiding in their assignment. The ipso-carbon (C1) will be significantly affected by the electron-withdrawing nature of the cinnamate group.

Table 3: Representative ¹³C NMR Chemical Shifts (DMSO-d₆, 75 MHz)

| Carbon Assignment | δ (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 167.8 | s |

| C3, C5 | ~162 | d, ¹JCF ≈ 245 Hz |

| C-β | ~142 | t, ³JCF ≈ 3 Hz |

| C1 | ~139 | t, ³JCF ≈ 8 Hz |

| C-α | ~122 | s |

| C2, C6 | ~112 | d, ²JCF ≈ 22 Hz |

| C4 | ~108 | t, ²JCF ≈ 26 Hz |

(Note: These values are based on data for structurally related cinnamic acids and established substituent effects. Actual values may vary slightly.)[5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct probe of the fluorine environments.[6] Given the molecular symmetry, a single signal is expected for the two equivalent fluorine atoms.

Interpretation and Causality:

-

Chemical Shift: For aryl fluorides, the chemical shift typically falls within the -100 to -140 ppm range relative to CFCl₃.[7] The precise shift is influenced by the electronic effects of the cinnamate substituent.

-

Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will appear as a triplet due to coupling with the two ortho-protons (H2, H6). In a proton-decoupled spectrum, this will collapse into a singlet.

Table 4: Predicted ¹⁹F NMR Data (DMSO-d₆)

| Fluorine Assignment | Predicted δ (ppm) vs CFCl₃ | Multiplicity (¹H-coupled) |

|---|

| F on C3, C5 | -105 to -115 | t |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 3,5-Difluorocinnamic acid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and sharpen the acidic proton signal.[8]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse spectrum.

-

Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Acquire several hundred to a few thousand scans, as ¹³C is an insensitive nucleus. A relaxation delay of 2 seconds is standard.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a standard one-pulse, proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so 16-64 scans are typically sufficient.[6]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak or TMS. Reference the ¹⁹F spectrum to an external standard like CFCl₃.

-

Integrate the ¹H signals and pick peaks for all spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The IR spectrum of 3,5-Difluorocinnamic acid provides clear evidence for its key structural features.

Interpretation and Causality: The spectrum is dominated by absorptions from the carboxylic acid, alkene, and fluorinated aromatic ring.

-

O-H Stretch: A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[9]

-

C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹, indicative of a conjugated carboxylic acid carbonyl group.[9]

-

C=C Stretches: Two distinct peaks are expected: one for the alkene C=C stretch (~1640-1620 cm⁻¹) and another for the aromatic ring C=C stretches (~1600 and ~1450 cm⁻¹).[9]

-

C-F Stretches: Strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of aryl C-F bonds.

-

=C-H Bends: An out-of-plane bending vibration near 980 cm⁻¹ provides further evidence for the trans-alkene configuration.

Table 5: Key IR Absorption Bands for 3,5-Difluorocinnamic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Conjugated Acid) |

| ~1630 | Medium | C=C stretch (Alkene) |

| ~1600, ~1450 | Medium-Strong | C=C stretches (Aromatic Ring) |

| ~1300-1100 | Strong | C-F stretch |

| ~980 | Medium | =C-H bend (trans-Alkene) |

(Data is based on typical ranges for the specified functional groups and comparison with related structures.)[1][9]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the powdered 3,5-Difluorocinnamic acid onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. Label the significant peaks.

Caption: Workflow for Acquiring an ATR-IR Spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Interpretation and Causality: Using Electron Ionization (EI), the molecular ion (M⁺˙) peak is expected at an m/z corresponding to the molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions.

-

Molecular Ion (M⁺˙): A peak at m/z 184 confirms the molecular formula.[1]

-

Key Fragments:

Table 6: Key GC-MS Fragmentation Data for 3,5-Difluorocinnamic Acid

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 184 | High | [M]⁺˙ (Molecular Ion) |

| 183 | High | [M-H]⁺ |

| 139 | Medium | [M-COOH]⁺ |

| 119 | High | [C₇H₄F₂]⁺ |

(Data sourced from PubChem, NIST Library.)[1]

Caption: Proposed EI Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile or derivatized analytes. For a relatively high melting point compound like this, derivatization may be necessary.

-

Derivatization (Optional but Recommended): To increase volatility, convert the carboxylic acid to a methyl ester (with diazomethane or TMS chloride) or a silyl ester (with BSTFA). This prevents thermal decomposition in the injector.

-

Sample Preparation: Dissolve a small amount (~1 mg) of the derivatized or underivatized sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to make a ~1 mg/mL solution.

-

GC Conditions:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it against library data and the expected fragmentation pattern.

Summary of Spectroscopic Data

The table below consolidates the key spectroscopic features for the unambiguous identification of 3,5-Difluorocinnamic acid.

Table 7: Consolidated Spectroscopic Data Summary

| Technique | Feature | Expected Value / Observation |

|---|---|---|

| ¹H NMR | Vinylic Protons | Two doublets, J ≈ 16 Hz (trans) |

| Aromatic Protons | Complex multiplets between 7.2-7.5 ppm | |

| ¹³C NMR | C-F Coupling | ¹JCF ≈ 245 Hz for C3/C5 |

| Carbonyl | δ ≈ 167 ppm | |

| ¹⁹F NMR | Chemical Shift | Single signal at δ ≈ -110 ppm |

| IR | Key Stretches | Broad O-H (3300-2500 cm⁻¹), C=O (~1690 cm⁻¹) |

| MS (EI) | Molecular Ion | m/z 184 |

| | Base Peak | m/z 184, 119, or 183 |

Safety and Handling

3,5-Difluorocinnamic acid is classified as a hazardous substance.[2]

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2] May cause respiratory irritation.

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid creating dust.

-

First Aid: In case of skin contact, wash with plenty of water. In case of eye contact, rinse cautiously with water for several minutes.[2] Seek medical attention if irritation persists.

References

-

PubChem. trans-3,5-Difluorocinnamic acid. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Difluorocinnamic acid (CAS 84315-23-1). [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

mzCloud. (2015). trans-3,4-Difluorocinnamic acid. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. [Link]

-

ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). [Link]

-

American Chemical Society Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. (n.d.). 19F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0219549). [Link]

-

NIST WebBook. 2,5-Difluorocinnamic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-

PubMed. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. [Link]

-

NIST WebBook. 2,6-Difluorocinnamic acid. [Link]

-

SpectraBase. (n.d.). 4-Fluorocinnamic acid - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3,5-DIFLUOROCINNAMIC ACID | 147700-58-1 [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. rsc.org [rsc.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,5-Difluorocinnamic Acid

Introduction

3,5-Difluorocinnamic acid is a valuable organic compound, often utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its utility stems from the unique electronic properties conferred by the fluorine atoms on the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural confirmation and purity assessment of such molecules.[1][2][3][4] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,5-Difluorocinnamic acid, offering insights into spectral interpretation and experimental best practices for researchers, scientists, and professionals in drug development.

Section 1: Foundational Principles of NMR Spectroscopy for Fluorinated Aromatic Compounds

NMR spectroscopy operates on the principle of nuclear magnetic resonance, where atomic nuclei with a non-zero magnetic moment, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[2][4] The resulting spectrum provides detailed information about the chemical environment of each nucleus, including chemical shifts (δ), spin-spin coupling (J-coupling), and signal integration.[1]

The presence of fluorine atoms significantly influences the NMR spectra of aromatic compounds. Fluorine is the most electronegative element, leading to a deshielding effect on nearby protons and carbons, generally shifting their signals to a higher chemical shift (downfield).[5] Furthermore, the abundant ¹⁹F isotope has a nuclear spin of I = ½, similar to ¹H. This results in observable through-bond coupling between ¹⁹F and both ¹H and ¹³C nuclei, leading to characteristic splitting patterns in the spectra.[6][7] The magnitude of these coupling constants (J-values) depends on the number of bonds separating the coupled nuclei and their spatial relationship.

Section 2: Experimental Procedures

Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. For 3,5-Difluorocinnamic acid, a polar aprotic solvent is recommended to ensure good solubility.

Step-by-Step Protocol:

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve carboxylic acids and its relatively high boiling point, which minimizes evaporation. Deuterated chloroform (CDCl₃) can also be used, but solubility may be lower.[8]

-

Concentration: Prepare a solution of approximately 5-10 mg of 3,5-Difluorocinnamic acid in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

The choice of solvent is critical as it can influence the chemical shift of the acidic proton of the carboxylic acid group.[8] In protic deuterated solvents like D₂O, the acidic proton will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.[9]

NMR Data Acquisition

High-resolution NMR spectra are typically acquired on spectrometers with magnetic field strengths of 300 MHz or higher.

Recommended Acquisition Parameters:

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Proton Decoupling: Broadband decoupling is typically used to simplify the spectrum by removing ¹H-¹³C coupling.

-

Section 3: Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 3,5-Difluorocinnamic acid is expected to show signals for the carboxylic acid proton, the vinylic protons, and the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | N/A |

| Vinylic Proton (α to COOH) | ~6.5 - 6.8 | Doublet | Jtrans ≈ 16 Hz |

| Vinylic Proton (β to COOH) | ~7.5 - 7.8 | Doublet | Jtrans ≈ 16 Hz |

| Aromatic Proton (H-2, H-6) | ~7.4 - 7.7 | Doublet of Triplets (dt) or Multiplet | JH-H (meta) ≈ 2-3 Hz, JH-F (ortho) ≈ 6-10 Hz |

| Aromatic Proton (H-4) | ~7.2 - 7.5 | Triplet of Triplets (tt) or Multiplet | JH-H (meta) ≈ 2-3 Hz, JH-F (para) ≈ 8-10 Hz |

Detailed Interpretation:

-

Carboxylic Acid Proton: This proton is highly deshielded and appears as a broad singlet in a downfield region (10-13 ppm).[9][10][11] Its broadness is due to hydrogen bonding and chemical exchange.

-

Vinylic Protons: The two vinylic protons form an AX spin system and appear as two doublets. The large coupling constant of approximately 16 Hz is characteristic of a trans configuration.[12]

-

Aromatic Protons: The aromatic region will be more complex due to both proton-proton and proton-fluorine coupling.

-

The two equivalent protons at positions 2 and 6 (H-2, H-6) are meta-coupled to H-4 and ortho-coupled to the fluorine at position 3 and 5, respectively. This will likely result in a doublet of triplets or a more complex multiplet.

-

The proton at position 4 (H-4) is meta-coupled to H-2 and H-6 and para-coupled to the two fluorine atoms. This will likely appear as a triplet of triplets or a multiplet.

-

Caption: J-coupling relationships in the aromatic region of 3,5-Difluorocinnamic acid.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 3,5-Difluorocinnamic acid will show distinct signals for each carbon, with those directly bonded to or in close proximity to fluorine atoms exhibiting characteristic splitting patterns due to C-F coupling.[13]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 165 - 175 | Singlet or small triplet | |

| Vinylic Carbon (α to COOH) | 115 - 125 | Singlet | N/A |

| Vinylic Carbon (β to COOH) | 140 - 150 | Singlet | N/A |

| Aromatic Carbon (C-1) | 135 - 140 | Triplet | ³JCF ≈ 5-10 Hz |

| Aromatic Carbon (C-2, C-6) | 110 - 120 | Doublet | ²JCF ≈ 20-30 Hz |

| Aromatic Carbon (C-3, C-5) | 160 - 165 | Doublet | ¹JCF ≈ 240-260 Hz |

| Aromatic Carbon (C-4) | 105 - 115 | Triplet | ³JCF ≈ 5-10 Hz |

Detailed Interpretation:

-

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid appears in the downfield region of the spectrum.[9][14]

-

Vinylic Carbons: The two vinylic carbons will have distinct chemical shifts.

-

Aromatic Carbons: The aromatic carbons will show characteristic splitting due to coupling with the fluorine atoms.

-

C-3 and C-5: These carbons are directly attached to fluorine and will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet.[15]

-

C-2 and C-6: These carbons are two bonds away from a fluorine atom and will show a smaller two-bond coupling (²JCF), appearing as doublets.[15]

-

C-1 and C-4: These carbons are three bonds away from the fluorine atoms and will exhibit even smaller three-bond couplings (³JCF), appearing as triplets due to coupling with two equivalent fluorine atoms.[15]

-

Section 4: Advanced NMR Techniques

To further confirm the structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

-

COSY: A ¹H-¹H COSY experiment would show correlations between coupled protons. For 3,5-Difluorocinnamic acid, this would confirm the coupling between the vinylic protons and between the aromatic protons.

-

HSQC: An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This would definitively link the proton signals to their corresponding carbon signals, solidifying the assignments made from the 1D spectra.

Caption: Workflow illustrating the use of 1D and 2D NMR for structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of 3,5-Difluorocinnamic acid provide a wealth of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton and carbon signals. The characteristic splitting patterns arising from proton-fluorine and carbon-fluorine couplings serve as a definitive fingerprint for this molecule. By following the experimental guidelines and interpretation strategies outlined in this guide, researchers can confidently utilize NMR spectroscopy for the characterization and quality control of 3,5-Difluorocinnamic acid and related fluorinated compounds.

References

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]

-

Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

National Institutes of Health. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

-

University of Calgary. Carboxylic Acids. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ResearchGate. Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

Royal Society of Chemistry. 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. [Link]

-

Chemistry Steps. Carboxylic acid NMR. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between t.... [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Caltech Authors. 13C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. [Link]

-

ResearchGate. Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm).... [Link]

-

ResearchGate. The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]

-

University of Colorado Boulder. 13-C NMR Chemical Shift Table.pdf. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

PubMed. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. [Link]

-

Harvard University. Lecture 3: Coupling Constants Coupling Constants the chemical shift. [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biophysics.org [biophysics.org]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]

Introduction: Characterizing a Key Synthetic Intermediate

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3,5-Difluorocinnamic Acid

3,5-Difluorocinnamic acid, with the chemical formula F₂C₆H₃CH=CHCO₂H, is an important intermediate in organic synthesis, notably in the preparation of novel flavonoids and stilbenes.[1][2] Its precise molecular structure, featuring a carboxylic acid, a trans-alkene, and a disubstituted aromatic ring, gives rise to a unique vibrational fingerprint.[1][3][4][5] Infrared (IR) spectroscopy is a powerful and accessible analytical technique used to confirm the identity and purity of such compounds by probing these molecular vibrations.[6][7]

This guide provides a comprehensive analysis of the IR spectrum of 3,5-difluorocinnamic acid. It is designed for researchers and drug development professionals, offering not just a spectral map but also the underlying principles and experimental causality. We will explore the theoretical basis for its vibrational modes, present a robust experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and provide a detailed interpretation of the resulting spectrum.

Theoretical Framework: Molecular Vibrations of 3,5-Difluorocinnamic Acid

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration.[8] These vibrations, primarily stretching and bending of chemical bonds, are unique to the molecule's structure. For 3,5-difluorocinnamic acid, we anticipate characteristic vibrations from several key functional groups:

-

Carboxylic Acid Group (-COOH): In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction significantly influences the vibrational frequencies of both the hydroxyl (O-H) and carbonyl (C=O) groups.[9][10] The O-H stretching vibration becomes exceptionally broad and shifts to a lower wavenumber, while the C=O stretching frequency is also lowered compared to its monomeric form.[10][11]

-

Aromatic Ring (1,3,5-Substitution Pattern): The benzene ring exhibits characteristic C=C in-ring stretching vibrations and C-H stretching and bending modes. The substitution pattern dictates the positions and intensities of the C-H out-of-plane (oop) bending bands in the fingerprint region.[12]

-

Alkene Group (-CH=CH-): The trans-configuration of the double bond gives rise to distinct vinylic =C-H stretching and a strong, characteristic =C-H out-of-plane bending vibration.[12]

-

Carbon-Fluorine Bonds (C-F): The C-F bonds are highly polar, resulting in strong absorption bands for their stretching vibrations, typically found in the fingerprint region of the spectrum (1300-1000 cm⁻¹).[13]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is an accessory for Fourier Transform Infrared (FTIR) spectroscopy that enables the rapid, non-destructive analysis of solid and liquid samples with minimal preparation.[14][15][16] The technique relies on the total internal reflection of an IR beam within a high-refractive-index crystal; an evanescent wave penetrates a small distance into the sample placed in direct contact with the crystal, allowing for the absorption spectrum to be measured.[6][17]

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residual contaminants. This is critical for a clean baseline.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in position, collect a background spectrum. This scan measures the ambient atmosphere (primarily water vapor and carbon dioxide) and the instrumental response.

-

Causality: The background spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the sample itself.

-

-

Sample Preparation and Placement:

-

Place a small amount of solid 3,5-difluorocinnamic acid powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

-

Apply firm, consistent pressure using the ATR's pressure clamp.

-

Causality: Good contact between the sample and the crystal is essential for a high-quality spectrum.[17] Insufficient contact results in weak and distorted absorption bands.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. A typical acquisition may involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is sufficient for identifying the broad and sharp bands characteristic of most organic compounds.

-

-

Data Processing and Cleanup:

-

After acquisition, clean the sample from the ATR crystal using a suitable solvent.

-

The instrument software will perform a background subtraction. If the software has an ATR correction function (which accounts for the wavelength-dependent depth of penetration), it can be applied to make the spectrum appear more like a traditional transmission spectrum, though this is often not necessary for routine identification.

-

Experimental Workflow Diagram

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Spectral Analysis and Interpretation

The IR spectrum of 3,5-difluorocinnamic acid can be divided into several key regions. The table below summarizes the expected vibrational bands, their characteristic wavenumber ranges, and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3300 – 2400 | Broad, Strong | O-H Stretch (H-bonded) | Carboxylic Acid |

| ~3080 – 3030 | Medium, Sharp | =C-H Stretch | Aromatic & Alkene |

| ~1700 – 1680 | Strong, Sharp | C=O Stretch (conjugated) | Carboxylic Acid |

| ~1635 – 1625 | Medium, Sharp | C=C Stretch | Alkene |

| ~1600 & ~1475 | Medium to Weak | C=C In-ring Stretch | Aromatic Ring |

| ~1320 – 1280 | Medium | C-O Stretch / O-H Bend | Carboxylic Acid |

| ~1300 – 1100 | Strong | C-F Stretch | Aryl Fluoride |

| ~980 – 960 | Strong, Sharp | =C-H Out-of-Plane Bend | Trans-Alkene |

| ~900 – 690 | Medium to Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Detailed Band-by-Band Analysis

-

O-H Stretching Region (3300 – 2400 cm⁻¹): The most prominent feature in this region is an extremely broad and intense absorption band. This is the classic signature of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[13][18] Its breadth is a result of the vast population of vibrational states accessible within the strong hydrogen-bonding network.

-

C-H Stretching Region (3100 – 3000 cm⁻¹): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹. These are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, corresponding to both the aromatic ring and the alkene C-H bonds.[8][12]

-

Carbonyl (C=O) Stretching (1700 – 1680 cm⁻¹): A very strong and sharp absorption band will appear in this range. For a simple saturated carboxylic acid, this peak is typically around 1760 cm⁻¹ (monomer) or 1710 cm⁻¹ (dimer).[10] In 3,5-difluorocinnamic acid, conjugation with both the alkene and the aromatic ring delocalizes electron density, weakening the C=O double bond and thus lowering its stretching frequency to the sub-1700 cm⁻¹ region.[10][19] The observed frequency for cinnamic acid is typically around 1685 cm⁻¹.[20][21]

-

C=C Stretching Region (1640 – 1450 cm⁻¹): Two distinct sets of peaks appear here.

-

Fingerprint Region (< 1400 cm⁻¹): This region is complex but contains highly diagnostic information.[19]

-

C-F Stretches (~1300 – 1100 cm⁻¹): Expect one or more very strong and sharp absorption bands corresponding to the C-F stretching vibrations. The high polarity of the C-F bond is responsible for the high intensity of these peaks.

-

C-O Stretch / O-H Bend (~1320 – 1280 cm⁻¹): A medium-intensity band in this area is attributed to the C-O single bond stretching, often coupled with the in-plane O-H bending vibration of the carboxylic acid group.[13][22]

-

Out-of-Plane (oop) Bending:

-

A strong, sharp band around 970 cm⁻¹ is highly characteristic of the C-H "wag" of a trans-disubstituted alkene, providing clear evidence for the stereochemistry of the double bond.

-

Additional bands between 900 and 690 cm⁻¹ arise from the C-H out-of-plane bending of the aromatic ring. The specific positions of these bands are diagnostic of the 1,3,5-substitution pattern.

-

-

Conclusion

The infrared spectrum of 3,5-difluorocinnamic acid is a rich source of structural information, providing a unique fingerprint for its rapid and reliable identification. By understanding the theoretical origins of its vibrational modes—from the broad O-H stretch of the carboxylic acid dimer to the sharp, strong absorptions of the C=O and C-F bonds—researchers can confidently verify the compound's identity and purity. The ATR-FTIR method offers a simple and robust protocol for obtaining high-quality spectra, making it an indispensable tool in the workflow of synthetic chemistry and drug development.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

-

Michigan State University, Department of Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

-

University of British Columbia Okanagan. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. Interpretation of the infrared spectrum of cinnamic acid. [Link]

-

The Journal of Chemical Physics. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. [Link]

-

PubChem, National Center for Biotechnology Information. trans-3,5-Difluorocinnamic acid. [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

Ciesielska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. [Link]

-

SpectraBase. trans-3,5-Difluorocinnamic acid - Optional[ATR-IR] - Spectrum. [Link]

-

The Journal of Chemical Physics. (2005). Vibrational coupling in carboxylic acid dimers. [Link]

-

ChemBK. trans-3,5-difluorocinnamic acid. [Link]

-

ResearchGate. (2017). FTIR spectrum of Cinnamic acid. [Link]

-

LibreTexts Chemistry. (2023). ATR-FTIR. [Link]

-

ResearchGate. (2025). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. [Link]

-

ResearchGate. FT-IR spectrum data and groups in compound 1. [Link]

-

Cheméo. Chemical Properties of 3,5-Difluorocinnamic acid (CAS 84315-23-1). [Link]

-

AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis?. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

-

National Institutes of Health. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. [Link]

-

Wikipedia. Fourier-transform infrared spectroscopy. [Link]

-

National Programme on Technology Enhanced Learning (NPTEL). Characteristic Group Vibrations of Organic Molecules II. [Link]

-

The Journal of Physical Chemistry B. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. [Link]

-

Royal Society of Chemistry. Infrared spectroscopy. [Link]

-

NIST Chemistry WebBook. 3,5-Difluorocinnamic acid. [Link]

-

SciELO. (2021). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. [Link]

Sources

- 1. trans-3,5-Difluorocinnamic acid 99 147700-58-1 [sigmaaldrich.com]

- 2. 3,5-DIFLUOROCINNAMIC ACID | 147700-58-1 [chemicalbook.com]

- 3. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. rtilab.com [rtilab.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. pubs.aip.org [pubs.aip.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. azom.com [azom.com]

- 16. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 20. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Physicochemical properties of 3,5-Difluorocinnamic acid

An In-Depth Technical Guide to the Physicochemical Properties of trans-3,5-Difluorocinnamic Acid

Executive Summary

trans-3,5-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles of derivative molecules. This guide provides a comprehensive technical overview of the core physicochemical properties of trans-3,5-Difluorocinnamic acid, intended for researchers, scientists, and drug development professionals. We delve into its structural and spectral characteristics, solubility, and acidity, supported by detailed experimental protocols for their determination. Furthermore, this document explores the compound's reactivity, stability, and established applications, particularly its role as a key intermediate in the synthesis of novel bioactive compounds.

Introduction: The Significance of Fluorination in Drug Design

Cinnamic acid and its derivatives are a well-established class of compounds with diverse biological activities. The introduction of fluorine atoms onto the aromatic ring, as seen in trans-3,5-Difluorocinnamic acid, is a strategic choice in modern medicinal chemistry. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's properties. These modifications can block metabolic pathways, increase lipophilicity to improve membrane permeability, and alter acidity (pKa) to optimize target binding and pharmacokinetic distribution. trans-3,5-Difluorocinnamic acid serves as a versatile scaffold, enabling the synthesis of complex molecules with potentially enhanced therapeutic efficacy.[1][2] Its utility has been demonstrated in the creation of "unnatural" flavonoids and stilbenes, showcasing its value in generating novel chemical diversity for drug screening libraries.[3][4]

Caption: Molecular Structure of trans-3,5-Difluorocinnamic Acid.

Core Physicochemical Properties

The foundational physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters dictate formulation strategies, reaction conditions, and pharmacokinetic outcomes. The properties of trans-3,5-Difluorocinnamic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₂O₂ | [1][3][5] |

| Molecular Weight | 184.14 g/mol | [3][5][6] |

| CAS Number | 147700-58-1 | [1][3][4] |

| Appearance | White to off-white crystalline solid/powder | [1][7] |

| Melting Point | 204-205 °C (lit.) | [1][3][4][7] |

| Boiling Point | 272.0 ± 25.0 °C (Predicted) | [1] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.15 ± 0.10 (Predicted) | [1] |

| Water Solubility | Insoluble | [1] |

| Solvent Solubility | Soluble in alcohols and ethers; slightly soluble in non-polar solvents | [1] |

Note on Melting Point: While some sources report a lower melting point of 135-137 °C, the value of 204-205 °C is more frequently cited in chemical supplier databases and literature, suggesting it is the more reliable figure for the pure trans-isomer.[1][3]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a chemical compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum of trans-3,5-Difluorocinnamic acid is characterized by several key absorption bands. A very broad peak from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding.[8] The C=O stretching of the carbonyl group will appear as a strong, sharp peak around 1680-1710 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will be visible in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[8] Strong C-F stretching vibrations are expected in the 1100-1350 cm⁻¹ range.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide key structural information. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield (>12 ppm). The two vinyl protons of the trans-alkene will appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of their trans relationship. The aromatic protons will be influenced by the fluorine atoms. The proton at C2 and C6 will appear as a doublet, while the proton at C4 will be a triplet, with coupling to the two adjacent fluorine atoms.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~167 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants, and other carbons in the ring will show smaller two- and three-bond couplings, which can be used for definitive signal assignment.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z = 184.[5] Common fragmentation patterns include the loss of -OH (m/z = 167) and -COOH (m/z = 139), followed by further fragmentation of the difluorostyrenyl cation.

Experimental Determination of Properties

To ensure scientific rigor, the properties of a compound must be determined using validated experimental protocols. The following section details the methodologies for characterizing trans-3,5-Difluorocinnamic acid.

Caption: A logical workflow for the experimental characterization of the compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a more accurate and informative measure of melting point and purity than traditional capillary methods. It measures the heat flow required to raise the sample temperature, revealing a sharp endothermic peak at the melting point for a pure substance.

Protocol:

-

Calibrate the DSC instrument using a high-purity indium standard.

-

Accurately weigh 2-5 mg of trans-3,5-Difluorocinnamic acid into an aluminum DSC pan.

-

Crimp the pan to enclose the sample. An empty, crimped pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to approximately 220 °C.

-

Record the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic event.

pKa Determination via Potentiometric Titration

Rationale: This method determines the acid dissociation constant by monitoring the pH of a solution as a strong base is added. The pKa is the pH at which the acid is half-neutralized.

Protocol:

-

Prepare a ~0.01 M solution of trans-3,5-Difluorocinnamic acid in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.

-

Calibrate a pH meter using standard buffer solutions (pH 4.0 and 7.0).

-

Place the pH electrode into the solution and record the initial pH.

-

Titrate the solution with a standardized ~0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the steep rise in pH).[9][10]

Reactivity and Chemical Stability

-